Chlorisondamine diiodide (4,5,6,7-tetrachloro-2-methyl-2-(2-trimethylammoniumethyl)-isoindolinium diiodide) is a synthetic bisquaternary compound primarily recognized for its role as a nicotinic acetylcholine receptor antagonist. [] It acts by selectively blocking nicotinic receptors at autonomic ganglia. [] This property makes it a valuable tool in various scientific research areas, particularly in studying the cholinergic system and its influence on physiological processes.
One method for synthesizing high specific activity tritium-labeled chlorisondamine involves a two-step process: []
This synthesis method allows for the production of chlorisondamine with high specific activity (94 Ci/mmol), making it suitable for studies requiring sensitive detection and tracking of the compound. []
Chlorisondamine diiodide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula can be represented as when considering its base form before iodination.
Key structural features include:
The three-dimensional conformation of chlorisondamine diiodide allows it to effectively bind to nicotinic receptors, inhibiting their activation.
Chlorisondamine diiodide participates in various chemical reactions primarily involving its interaction with biological systems. Notably, it acts as an antagonist at nicotinic acetylcholine receptors. Key reactions include:
These reactions are crucial for understanding how chlorisondamine diiodide functions within experimental contexts.
The mechanism of action of chlorisondamine diiodide primarily involves its role as a nicotinic receptor antagonist. By binding to these receptors, it prevents acetylcholine from activating them, leading to various physiological effects:
This mechanism underlies its use in experimental models studying neuromuscular function and pain modulation .
Chlorisondamine diiodide exhibits several important physical and chemical properties:
These properties are essential for determining how chlorisondamine diiodide is handled in laboratory settings and its suitability for various applications.
Chlorisondamine diiodide finds applications primarily in scientific research:
Chlorisondamine diiodide functions as a bisquaternary ammonium compound that competitively inhibits acetylcholine (ACh) binding at nicotinic acetylcholine receptors (nAChRs). Its structural configuration—featuring two quaternary nitrogen atoms separated by an optimized distance—enables high-affinity interactions with the receptor's agonist-binding site. This molecular geometry facilitates steric occlusion of ACh docking, preventing ion channel activation and subsequent depolarization of postganglionic neurons [1] [4].
Table 1: Receptor Affinity Profile of Chlorisondamine
nAChR Subtype | Binding Affinity (Ki) | Functional Consequence |
---|---|---|
Autonomic Ganglia | ~0.8 μM | Complete synaptic blockade |
Neuromuscular | >100 μM | Negligible antagonism |
CNS α4β2* | Low | No central effects (peripherally) |
This competitive antagonism is selective for ganglionic-type nAChRs (α3β4 subtypes), exhibiting significantly lower activity at neuromuscular junction receptors (α1β1γδ) or central α7 homomeric receptors [1]. Electrophysiological studies confirm that chlorisondamine reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in sympathetic ganglia by >90% at concentrations ≥1 μM [4].
Unlike transient competitive antagonists, chlorisondamine exhibits pseudo-irreversible binding kinetics due to its cationic charge and hydrophobic aromatic core. The tetrachlorobenzene moiety facilitates tight insertion into the receptor's lipid-exposed vestibule, while quaternary ammonium groups form electrostatic bonds with conserved tryptophan residues in the ACh binding pocket. This dual anchoring mechanism prolongs dissociation half-life to ≥72 hours [2].
Key characteristics of its irreversible effects include:
Table 2: Irreversible Binding Characteristics
Parameter | Chlorisondamine | Hexamethonium |
---|---|---|
Dissociation Half-life (t½) | 96–120 hours | 15–30 minutes |
Recovery of Synaptic Function | 14–21 days | <60 minutes |
Receptor Internalization | Yes | No |
This irreversibility underpins its experimental utility for inducing long-term autonomic dysfunction without requiring continuous infusion [2].
Chlorisondamine induces pan-autonomic blockade by inhibiting signal transmission across both sympathetic and parasympathetic ganglia. Its bisquaternary structure prevents significant passage through the blood-brain barrier, confining effects to peripheral ganglia [2] [5].
Table 3: Autonomic Effects of Ganglionic Blockade
System | Physiological Effect | Experimental Application |
---|---|---|
Cardiovascular | ↓ Vascular tone → hypotension | Hypertension models |
Gastrointestinal | ↓ Motility → paralytic ileus | Autonomic reflex studies |
Genitourinary | ↓ Bladder contraction → urinary retention | Neurogenic bladder investigations |
Thermoregulatory | Impaired vasoconstriction → hypothermia | Sepsis-related fever modulation |
Critical to its action is the equipotent inhibition of sympathetic and parasympathetic pathways. This distinguishes chlorisondamine from selective agents like trimethaphan (parasympathetic-dominant) or guanethidine (sympathetic-specific). Experimental sepsis models demonstrate that this global ganglionic blockade suppresses sympathetic hyperactivity-induced inflammation, particularly reducing innate immune cytokine storms [5].
Chlorisondamine’s peripheral selectivity stems from its permanent double-positive charge, which impedes diffusion across the blood-brain barrier. Intravenous administration achieves <0.1% brain penetration, as quantified by autoradiography studies using 14C-labeled compound [4] [5].
Notable selectivity demonstrations:
This compartmentalized action enables targeted experimental manipulation of peripheral autonomic circuits without confounding central effects. Recent investigations leverage this profile to dissect sympathetic-immune interactions, demonstrating that chlorisondamine suppresses radiation-induced amplification of bacterial cytokine responses—evidence of peripheral ganglia’s immunomodulatory role [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7